![molecular formula C15H15N3O4 B5797749 N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. DMAPT has been shown to have anti-tumor effects in numerous cancer cell lines and has been investigated in preclinical studies as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. In cancer cells, NF-κB is often overactive, leading to increased cell survival and resistance to chemotherapy. N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide inhibits NF-κB by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB.
Biochemical and Physiological Effects:
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting NF-κB, N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of several other signaling pathways involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is that it has been extensively studied in preclinical models, allowing for a better understanding of its potential therapeutic effects. However, one limitation of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One potential area of research is the development of more effective delivery methods for N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, such as nanoparticle-based formulations. Additionally, further studies are needed to investigate the potential use of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in combination with other drugs for cancer treatment. Finally, more research is needed to better understand the mechanism of action of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide and its potential effects on other signaling pathways involved in cancer progression.
Synthesemethoden
The synthesis of N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired product, N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. The overall yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in numerous cancer cell lines, including breast, lung, prostate, and pancreatic cancer. N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been investigated in preclinical studies as a potential therapeutic agent, both alone and in combination with other drugs.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-6-3-7-12(21-2)13(11)15(19)22-18-14(16)10-5-4-8-17-9-10/h3-9H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJUYSDWFIJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2,6-dimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.